2-(1H-Indol-3-yl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)-1,2-dihydroquinoline is a heterocyclic compound that features both an indole and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole derivatives with quinoline derivatives under specific conditions. For instance, the reaction of 2-(1H-indol-3-yl)acetic acid with quinoline in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
2-(1H-Indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: This compound shares the indole moiety but has a quinazolinone structure instead of dihydroquinoline.
2-(1H-Indol-3-yl)ethan-1-ol: This compound has an indole ring with an ethan-1-ol group, differing in the side chain structure.
Uniqueness
2-(1H-Indol-3-yl)-1,2-dihydroquinoline is unique due to its combined indole and dihydroquinoline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
52191-67-0 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-1,2-dihydroquinoline |
InChI |
InChI=1S/C17H14N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,17-19H |
InChI Key |
NEYACRZILQBYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.